(8-Methoxy-2-methyl-5-quinolinyl)boronic acid dihydrate
CAS No.:
Cat. No.: VC13528392
Molecular Formula: C11H16BNO5
Molecular Weight: 253.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16BNO5 |
|---|---|
| Molecular Weight | 253.06 g/mol |
| IUPAC Name | (8-methoxy-2-methylquinolin-5-yl)boronic acid;dihydrate |
| Standard InChI | InChI=1S/C11H12BNO3.2H2O/c1-7-3-4-8-9(12(14)15)5-6-10(16-2)11(8)13-7;;/h3-6,14-15H,1-2H3;2*1H2 |
| Standard InChI Key | IYHYYOOETYUFEJ-UHFFFAOYSA-N |
| SMILES | B(C1=C2C=CC(=NC2=C(C=C1)OC)C)(O)O.O.O |
| Canonical SMILES | B(C1=C2C=CC(=NC2=C(C=C1)OC)C)(O)O.O.O |
Introduction
Chemical and Structural Properties
Molecular Characteristics
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid dihydrate belongs to the quinoline family, characterized by a bicyclic aromatic system fused with a boronic acid group. Key molecular features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆BNO₅ |
| Molecular Weight | 253.06 g/mol |
| IUPAC Name | (8-methoxy-2-methylquinolin-5-yl)boronic acid; dihydrate |
| SMILES | B(C1=C2C=CC(=NC2=C(C=C1)OC)C)(O)O.O.O |
| CAS Number | 74892066 |
| PubChem CID | 74892066 |
The presence of a boronic acid group (-B(OH)₂) at the 5-position of the quinoline ring enhances its reactivity in cross-coupling reactions, while the methoxy (-OCH₃) and methyl (-CH₃) substituents improve solubility and stability.
Spectroscopic and Physical Data
The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry. Key spectral data include:
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¹H NMR (DMSO-d₆): δ 8.58 (s, 1H), 8.08 (s, 1H), 7.91–7.72 (m, 2H), 7.07 (s, 1H), 6.71 (d, J = 8.4 Hz, 1H), 4.20 (s, 3H, -OCH₃), 3.81 (s, 3H, -CH₃) .
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¹³C NMR (DMSO-d₆): Peaks at δ 161.88, 158.05, and 156.16 confirm aromatic carbons, while signals at δ 134.95–126.36 correspond to the quinoline backbone .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (8-methoxy-2-methyl-5-quinolinyl)boronic acid dihydrate typically involves:
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Quinoline Core Formation: Starting with 6-chloroquinoline, methylation using iodomethane (CH₃I) yields 6-chloro-1-methylquinolinium iodide .
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Oxidation and Functionalization: Treatment with hydrogen peroxide (H₂O₂) in basic conditions introduces aldehyde groups, forming intermediates like 2-(methylamino)-5-chlorobenzaldehyde .
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Boronic Acid Incorporation: Palladium-catalyzed Miyaura borylation installs the boronic acid group at the 5-position, followed by hydration to form the dihydrate.
Optimization Strategies
Recent advances leverage N-heterocyclic carbene (NHC) catalysts to enhance reaction efficiency. For example, iridium-based NHC complexes facilitate dehydrogenative cyclization, achieving yields >90% in quinoline syntheses . Similarly, copper triflate (Cu(OTf)₂) catalyzes regioselective annulations, enabling precise control over substituent placement .
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
This compound’s boronic acid group participates in cross-coupling reactions with aryl halides, forming biaryl structures essential for drug discovery. For instance, coupling with 5-bromo-2-methoxyquinoline yields bis-quinoline derivatives investigated as kinase inhibitors.
Building Block for Heterocycles
The quinoline scaffold serves as a precursor for indoloquinolines, pyrazoloquinolines, and other fused heterocycles. A notable example is the synthesis of 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), which exhibits cytotoxicity against colorectal cancer cells .
Research Gaps and Future Directions
Unexplored Biological Targets
The compound’s boronic acid moiety may enable proteasome inhibition or carbohydrate recognition, mechanisms underexplored in current literature.
Synthetic Methodology Development
Advances in photoredox catalysis or flow chemistry could streamline large-scale production, addressing current limitations in yield (62% reported) .
Structure-Activity Relationship (SAR) Studies
Systematic modification of the methoxy and methyl groups could optimize pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration.
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